molecular formula C8H9NO3 B2904230 1-[1-(hydroxymethyl)cyclopropyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1593726-47-6

1-[1-(hydroxymethyl)cyclopropyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2904230
CAS No.: 1593726-47-6
M. Wt: 167.164
InChI Key: YHKJTDWYCBKDHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(hydroxymethyl)cyclopropyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of cyclopropylamine with maleic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[1-(hydroxymethyl)cyclopropyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[1-(hydroxymethyl)cyclopropyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(hydroxymethyl)cyclopropyl]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both the cyclopropyl and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(hydroxymethyl)cyclopropyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-8(3-4-8)9-6(11)1-2-7(9)12/h1-2,10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKJTDWYCBKDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593726-47-6
Record name 1-[1-(hydroxymethyl)cyclopropyl]-2,5-dihydro-1H-pyrrole-2,5-dione
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